molecular formula C19H28I3N3O9 B1672016 Iodamide meglumine CAS No. 18656-21-8

Iodamide meglumine

Cat. No.: B1672016
CAS No.: 18656-21-8
M. Wt: 823.2 g/mol
InChI Key: UYIPQECISAQMIU-WZTVWXICSA-N
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Description

Iodamide meglumine is a water-soluble radiographic contrast agent primarily used in medical imaging, particularly for cholecystography and intravenous cholangiography . This compound helps visualize the gallbladder and biliary ducts during X-ray examinations by enhancing the contrast of these structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodamide meglumine involves the iodination of benzoic acid derivatives. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Iodamide meglumine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Iodamide meglumine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of iodamide meglumine involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, creating a contrast between the structures containing iodine and those that do not. This contrast allows for the clear visualization of the gallbladder and biliary ducts during imaging procedures .

Comparison with Similar Compounds

Properties

CAS No.

18656-21-8

Molecular Formula

C19H28I3N3O9

Molecular Weight

823.2 g/mol

IUPAC Name

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

UYIPQECISAQMIU-WZTVWXICSA-N

SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O

Appearance

Solid powder

18656-21-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

adipiodone meglumine
Biligrafin
Cholografin Meglumine
Conraxin-H
Endografin
IODAMIDE MEGLUMINE
iodipamide meglumine
Isteropac
meglumine iodamide
meglumine iodipamide
methylglucamine iodamide
methylglucamine iodipamide
Radioselectan
Uromiron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Iodamide meglumine
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Iodamide meglumine
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Iodamide meglumine
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Iodamide meglumine
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Iodamide meglumine
Reactant of Route 6
Iodamide meglumine

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